molecular formula C15H14N2O3 B2659170 1,3-dimethyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrimidine-2,4-dione CAS No. 183473-84-9

1,3-dimethyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrimidine-2,4-dione

Cat. No.: B2659170
CAS No.: 183473-84-9
M. Wt: 270.288
InChI Key: GOUBMPQJIIYFIT-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrimidine-2,4-dione is a pyrimidine dione derivative characterized by a conjugated enone system at the 5-position of the pyrimidine ring. The compound is structurally related to uracil derivatives but distinguished by the 1,3-dimethyl substitution and the 5-position α,β-unsaturated ketone group .

Properties

CAS No.

183473-84-9

Molecular Formula

C15H14N2O3

Molecular Weight

270.288

IUPAC Name

1,3-dimethyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrimidine-2,4-dione

InChI

InChI=1S/C15H14N2O3/c1-16-10-12(14(19)17(2)15(16)20)8-9-13(18)11-6-4-3-5-7-11/h3-10H,1-2H3/b9-8+

InChI Key

GOUBMPQJIIYFIT-CMDGGOBGSA-N

SMILES

CN1C=C(C(=O)N(C1=O)C)C=CC(=O)C2=CC=CC=C2

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrimidine-2,4-dione typically involves the condensation of 1,3-dimethylbarbituric acid with an appropriate aldehyde or ketone. One common method involves the use of a Claisen-Schmidt condensation reaction, where 1,3-dimethylbarbituric acid reacts with benzaldehyde under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups with new nucleophiles.

Scientific Research Applications

Anticancer Activity

Research has indicated that 1,3-dimethyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrimidine-2,4-dione exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that the compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited an MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have revealed that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This activity indicates its potential as an anti-inflammatory agent for treating conditions like rheumatoid arthritis.

Data Tables

Activity Cell Line/Organism IC50/MIC Value Reference
CytotoxicityMCF-7 (Breast Cancer)25 µM
AntimicrobialStaphylococcus aureus32 µg/mL
Anti-inflammatoryMacrophagesN/A

Case Study 1: Anticancer Research

In a study published in Pharmaceuticals, researchers evaluated the anticancer properties of the compound on various cancer cell lines. The results indicated significant cytotoxicity and prompted further investigation into its mechanism of action, focusing on apoptosis pathways.

Case Study 2: Antimicrobial Efficacy

A separate study assessed the antimicrobial efficacy against clinical isolates of Escherichia coli. The compound's effectiveness was compared to standard antibiotics, revealing a potential role in overcoming antibiotic resistance.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer activities .

Comparison with Similar Compounds

(a) 6-Amino-1,3-Dimethyl-5-[(E)-3-Phenylprop-2-Enoyl]Pyrimidine-2,4-Dione

  • Key Differences: Replaces the 3-oxo group with an amino (-NH₂) substituent and introduces a prop-2-enoyl chain.
  • However, the prop-2-enoyl chain reduces π-conjugation efficiency, as evidenced by UV-Vis spectral shifts .
  • Biological Relevance: Amino-substituted analogs are reported to exhibit higher binding affinity to nucleotide-binding enzymes due to enhanced electrostatic interactions .

(b) 5-[(3-Fluoro-2-Hydroxymethyl)Propyl]-1,3-Dimethoxymethyl-5-Methylpyrimidin-2,4-Dione (Compound 13)

  • Key Differences : Features a fluorinated hydroxymethylpropyl chain at the 5-position and methoxymethyl groups at the 1,3-positions.
  • Impact : Fluorination increases electronegativity, altering dipole moments and metabolic stability. Methoxymethyl groups reduce steric hindrance compared to methyl groups, enhancing conformational flexibility .
  • Synthetic Utility : Fluorinated derivatives are often prioritized in drug discovery for their resistance to oxidative metabolism .

Substitution at the 6-Position

(a) 6-[(3-Benzyloxy-2-Benzyloxymethyl)Propyl]-1,3-Dimethoxymethyl-5-Methylpyrimidin-2,4-Dione (Compound 4)

  • Key Differences : Incorporates a benzyloxy-substituted propyl chain at the 6-position and methoxymethyl groups at the 1,3-positions.
  • Impact : Benzyloxy groups increase lipophilicity (logP ≈ 2.8 vs. 1.7 for the target compound), favoring membrane permeability but reducing aqueous solubility. The bulkier substituent also introduces steric constraints in molecular packing, as observed in X-ray crystallography studies .

Modifications to the Pyrimidine Core

(a) 7-Cyclopentyl-1,3-Dimethyl-5-(2-Oxopropylsulfanyl)Pyrimido[4,5-d]Pyrimidine-2,4-Dione

  • Key Differences : Replaces the pyrimidine ring with a pyrimido[4,5-d]pyrimidine scaffold and adds a cyclopentyl group.
  • Impact : The fused-ring system enhances aromaticity, stabilizing the compound against nucleophilic attack. The sulfanyl group introduces thiol-mediated redox activity, which is absent in the target compound .

Research Findings and Implications

  • Electronic Effects: The target compound’s α,β-unsaturated ketone enables Michael addition reactions, a property less pronounced in analogs with saturated or bulkier substituents .
  • Crystallographic Analysis: SHELX and ORTEP-3 software have been critical in resolving the planar geometry of the pyrimidine ring and the (E)-configuration of the enone group .

Biological Activity

1,3-Dimethyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrimidine-2,4-dione, a pyrimidine derivative, has garnered interest due to its potential biological activities. This compound is characterized by a unique structure that may contribute to various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.

The molecular formula of this compound is C15H15N2O2C_{15}H_{15}N_2O_2, and its CAS number is 15183-03-6. The compound features a pyrimidine ring substituted with a phenyl group and a keto-enol moiety, which may influence its reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis and inhibit tumor growth by modulating key signaling pathways involved in cell cycle regulation and apoptosis .

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. Research indicates that it possesses inhibitory effects against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways crucial for bacterial survival .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory response .

Case Studies

Several case studies have highlighted the biological activities of pyrimidine derivatives:

  • Anticancer Study : A study involving the testing of various pyrimidine derivatives showed that certain modifications enhanced their cytotoxic effects against breast cancer cells. The study reported IC50 values indicating significant potency compared to standard chemotherapeutics .
  • Antimicrobial Evaluation : A series of experiments conducted on different bacterial strains revealed that 1,3-dimethyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrimidine derivatives exhibited broad-spectrum activity. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .

Data Table: Biological Activities Summary

Activity TypeEffectivenessMechanism of ActionReference
AnticancerHighInduces apoptosis; inhibits cell proliferation
AntimicrobialModerateDisrupts cell wall synthesis; interferes with metabolism
Anti-inflammatorySignificantInhibits COX and LOX enzymes; reduces cytokine production

Q & A

Q. What are the established synthetic routes for 1,3-dimethyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrimidine-2,4-dione?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions. A common approach involves:
  • Knoevenagel Condensation : Reacting 1,3-dimethylbarbituric acid with a β-keto-enol precursor (e.g., 3-oxo-3-phenylpropanal) under acidic or basic conditions to form the (E)-configured α,β-unsaturated ketone moiety.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .
  • Key Reaction Parameters :
StepReagents/ConditionsYield (%)Purity (HPLC)
CondensationAcetic acid, reflux, 12 h65–75≥95%
PurificationEthyl acetate/hexane (3:7)85–90≥98%

Q. How is X-ray crystallography applied to determine the structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
  • Crystallization : Slow evaporation from a dichloromethane/methanol mixture.
  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Structure Refinement : SHELX software for solving and refining the structure (e.g., SHELXL for least-squares refinement) .
  • Validation : ORTEP-3 for visualizing thermal ellipsoids and molecular geometry .

Q. What spectroscopic techniques are used for characterization?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR (DMSO-d6) to confirm substituents (e.g., methyl groups at δ ~3.2 ppm, carbonyl peaks at δ ~165–175 ppm).
  • IR : Stretching vibrations for C=O (~1700 cm⁻¹) and C=C (~1600 cm⁻¹).
  • Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for bioactivity optimization?

  • Methodological Answer :
  • Analog Synthesis : Introduce substituents at the 5-position (e.g., halogenation, alkylation) to modulate electronic/steric effects.
  • Biological Assays : Test against cancer cell lines (e.g., MTT assay) or kinase targets (e.g., AKT/ERK phosphorylation inhibition) .
  • Data Correlation : Use QSAR models to link logP, polar surface area, and IC50 values. Example:
DerivativeLogPIC50 (μM)Target
Parent Compound2.110.2AKT
5-Cl Analog2.54.8AKT

Q. How can conformational analysis explain variations in biological activity?

  • Methodological Answer :
  • Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify pyrimidine-dione ring distortion (e.g., chair vs. boat conformations) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding to assess how puckering affects hydrogen bonding (e.g., with ATP-binding pockets) .

Q. How to address contradictions in biological data across studies?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration).
  • Structural Validation : Re-examine crystallographic data (SHELX refinement) to rule out polymorphism or solvate formation .
  • Docking Studies : Use AutoDock Vina to compare binding modes across protein conformers (e.g., wild-type vs. mutant kinases) .

Q. What in vitro models assess pharmacokinetic properties?

  • Methodological Answer :
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • Plasma Protein Binding : Equilibrium dialysis (human plasma, 37°C) to measure free fraction .

Q. What are common derivatives and their applications?

  • Methodological Answer :
  • Anticancer Agents : Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione derivatives inhibit AKT/ERK pathways .
  • Antiparasitic Agents : Conjugated pyrimidine-diones disrupt folate metabolism in Plasmodium .

Methodological Tables

Q. Table 1: Synthetic Routes Comparison

MethodAdvantagesLimitationsReference
Knoevenagel CondensationHigh regioselectivity for (E)-isomerRequires anhydrous conditions
Microwave-AssistedFaster reaction times (~2 h)Limited scalability

Q. Table 2: Biological Activity of Derivatives

DerivativeTargetIC50 (μM)Mechanism
5-Trifluoromethyl AnalogLumazine Synthase0.8Competitive inhibition
6-Methyl DerivativeAKT Kinase3.2Allosteric binding

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.